4-(Cyclobutanecarbonyl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(Cyclobutanecarbonyl)thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a sulfur-containing heterocycle, and the presence of the cyclobutanecarbonyl group adds a unique structural feature to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutanecarbonyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the output and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutanecarbonyl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alcohols or amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) are used for esterification or amidation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
4-(Cyclobutanecarbonyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclobutanecarbonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a cyclobutanecarbonyl group.
Thiomorpholine-3-carboxylic acid: Lacks the cyclobutanecarbonyl group, making it structurally simpler.
Uniqueness
4-(Cyclobutanecarbonyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15NO3S |
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Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-(cyclobutanecarbonyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO3S/c12-9(7-2-1-3-7)11-4-5-15-6-8(11)10(13)14/h7-8H,1-6H2,(H,13,14) |
InChI Key |
JKLVKWJHTFUPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCSCC2C(=O)O |
Origin of Product |
United States |
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